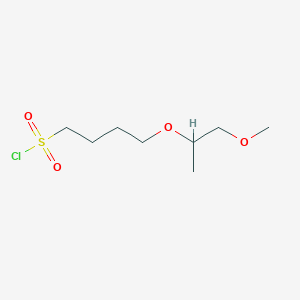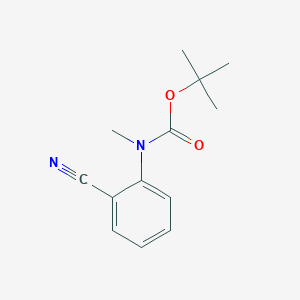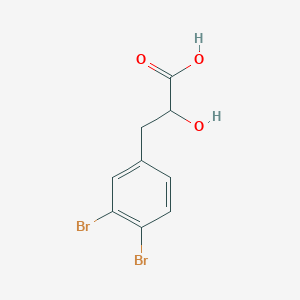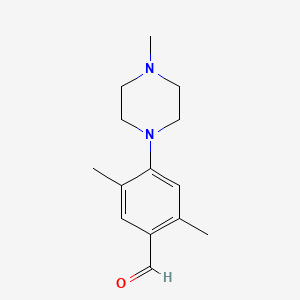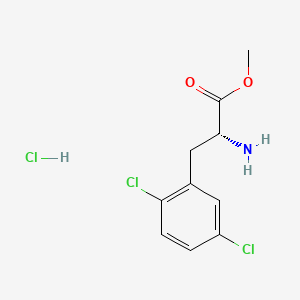
methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a propanoate ester. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzaldehyde and an amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the aldehyde and the amino acid derivative.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amino alcohol.
Esterification: The amino alcohol is esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride
- Methyl (2R)-2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
Uniqueness
Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C10H12Cl3NO2 |
|---|---|
分子量 |
284.6 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
YKDHMPBAFBBAAP-SBSPUUFOSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=C(C=CC(=C1)Cl)Cl)N.Cl |
正規SMILES |
COC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


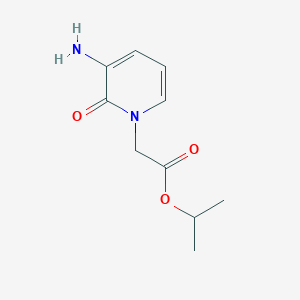
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
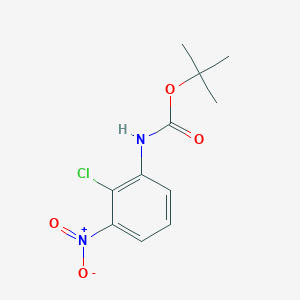
![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
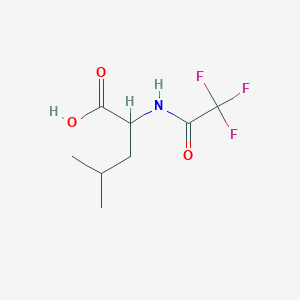
![(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)

